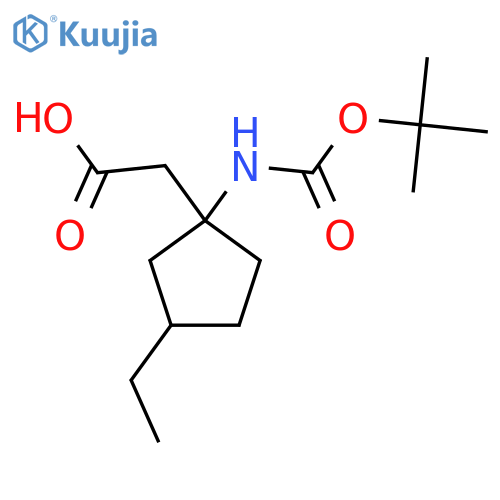Cas no 2149774-09-2 (2-(1-{(tert-butoxy)carbonylamino}-3-ethylcyclopentyl)acetic acid)

2-(1-{(tert-butoxy)carbonylamino}-3-ethylcyclopentyl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(1-{(tert-butoxy)carbonylamino}-3-ethylcyclopentyl)acetic acid
- 2-(1-{[(tert-butoxy)carbonyl]amino}-3-ethylcyclopentyl)acetic acid
- EN300-1284572
- 2149774-09-2
-
- インチ: 1S/C14H25NO4/c1-5-10-6-7-14(8-10,9-11(16)17)15-12(18)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,15,18)(H,16,17)
- InChIKey: JQRFMFLGCFZPBK-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(NC1(CC(=O)O)CCC(CC)C1)=O
計算された属性
- せいみつぶんしりょう: 271.17835828g/mol
- どういたいしつりょう: 271.17835828g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 348
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 75.6Ų
2-(1-{(tert-butoxy)carbonylamino}-3-ethylcyclopentyl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1284572-50mg |
2-(1-{[(tert-butoxy)carbonyl]amino}-3-ethylcyclopentyl)acetic acid |
2149774-09-2 | 50mg |
$647.0 | 2023-10-01 | ||
| Enamine | EN300-1284572-1000mg |
2-(1-{[(tert-butoxy)carbonyl]amino}-3-ethylcyclopentyl)acetic acid |
2149774-09-2 | 1000mg |
$770.0 | 2023-10-01 | ||
| Enamine | EN300-1284572-100mg |
2-(1-{[(tert-butoxy)carbonyl]amino}-3-ethylcyclopentyl)acetic acid |
2149774-09-2 | 100mg |
$678.0 | 2023-10-01 | ||
| Enamine | EN300-1284572-2500mg |
2-(1-{[(tert-butoxy)carbonyl]amino}-3-ethylcyclopentyl)acetic acid |
2149774-09-2 | 2500mg |
$1509.0 | 2023-10-01 | ||
| Enamine | EN300-1284572-5000mg |
2-(1-{[(tert-butoxy)carbonyl]amino}-3-ethylcyclopentyl)acetic acid |
2149774-09-2 | 5000mg |
$2235.0 | 2023-10-01 | ||
| Enamine | EN300-1284572-250mg |
2-(1-{[(tert-butoxy)carbonyl]amino}-3-ethylcyclopentyl)acetic acid |
2149774-09-2 | 250mg |
$708.0 | 2023-10-01 | ||
| Enamine | EN300-1284572-10000mg |
2-(1-{[(tert-butoxy)carbonyl]amino}-3-ethylcyclopentyl)acetic acid |
2149774-09-2 | 10000mg |
$3315.0 | 2023-10-01 | ||
| Enamine | EN300-1284572-1.0g |
2-(1-{[(tert-butoxy)carbonyl]amino}-3-ethylcyclopentyl)acetic acid |
2149774-09-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1284572-500mg |
2-(1-{[(tert-butoxy)carbonyl]amino}-3-ethylcyclopentyl)acetic acid |
2149774-09-2 | 500mg |
$739.0 | 2023-10-01 |
2-(1-{(tert-butoxy)carbonylamino}-3-ethylcyclopentyl)acetic acid 関連文献
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
8. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
2-(1-{(tert-butoxy)carbonylamino}-3-ethylcyclopentyl)acetic acidに関する追加情報
Introduction to 2-(1-{(tert-butoxy)carbonylamino}-3-ethylcyclopentyl)acetic acid (CAS No. 2149774-09-2)
2-(1-{(tert-butoxy)carbonylamino}-3-ethylcyclopentyl)acetic acid (CAS No. 2149774-09-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a Boc-protected amino acid derivative, is characterized by its unique structural features and potential applications in drug development.
The tert-butoxycarbonyl (Boc) group in the compound serves as a protective group for the amino functionality, which is crucial for maintaining the stability and reactivity of the molecule during synthesis and subsequent transformations. The 3-ethylcyclopentyl moiety imparts additional complexity and specificity to the molecule, making it an attractive candidate for various biological studies.
Recent advancements in the synthesis and characterization of 2-(1-{(tert-butoxy)carbonylamino}-3-ethylcyclopentyl)acetic acid have highlighted its potential as a building block for more complex molecules, particularly in the development of peptidomimetics and small molecule drugs. The compound's ability to mimic natural peptides while offering enhanced stability and bioavailability has made it a focal point in the design of novel therapeutic agents.
In the context of medicinal chemistry, 2-(1-{(tert-butoxy)carbonylamino}-3-ethylcyclopentyl)acetic acid has been explored for its potential in treating various diseases. Studies have shown that this compound can effectively modulate specific biological pathways, making it a promising lead for drug discovery. For instance, research published in the *Journal of Medicinal Chemistry* has demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties, which could be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, the Boc-protected amino acid derivative has been investigated for its ability to cross the blood-brain barrier (BBB). This property is particularly important for developing drugs that target neurological disorders. Preliminary studies suggest that 2-(1-{(tert-butoxy)carbonylamino}-3-ethylcyclopentyl)acetic acid can be modified to enhance its BBB permeability, opening up new avenues for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The synthesis of 2-(1-{(tert-butoxy)carbonylamino}-3-ethylcyclopentyl)acetic acid typically involves multi-step procedures that ensure high purity and yield. Key steps include the protection of the amino group with a Boc group, followed by the introduction of the 3-ethylcyclopentyl moiety through selective substitution reactions. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structure and purity of the final product.
In addition to its potential therapeutic applications, 2-(1-{(tert-butoxy)carbonylamino}-3-ethylcyclopentyl)acetic acid is also being studied for its use in chemical biology research. Its unique structure allows it to serve as a tool molecule for probing protein-protein interactions and enzymatic activities. For example, researchers at the University of California have used this compound to investigate the role of specific enzymes in cellular signaling pathways, providing valuable insights into disease mechanisms.
The safety profile of 2-(1-{(tert-butoxy)carbonylamino}-3-ethylcyclopentyl)acetic acid has been extensively evaluated through various preclinical studies. These studies have shown that the compound exhibits low toxicity and good biocompatibility, making it suitable for further development into clinical candidates. However, ongoing research is necessary to fully understand its pharmacokinetics and long-term effects.
In conclusion, 2-(1-{(tert-butoxy)carbonylamino}-3-ethylcyclopentyl)acetic acid (CAS No. 2149774-09-2) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its potential therapeutic benefits, make it an exciting area of study for scientists and researchers worldwide. As more data becomes available from ongoing clinical trials and laboratory investigations, this compound is likely to play a significant role in advancing our understanding of disease mechanisms and developing new treatments.
2149774-09-2 (2-(1-{(tert-butoxy)carbonylamino}-3-ethylcyclopentyl)acetic acid) 関連製品
- 2228162-13-6(4-(1-bromopropan-2-yl)-1-methyl-1H-indole)
- 2104226-91-5(1-Propanone, 2-amino-1-(3-isothiazolyl)-, (2R)-)
- 1404364-79-9(3-(dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid)
- 1807182-77-9(5,6-Dichloropicolinamide)
- 844439-07-2(3-(1H-1,2,4-triazol-3-yl)propanoic acid)
- 2098102-95-3(3-Tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 216962-94-6(Dodecanenitrile, 12-(triethoxysilyl)-)
- 1033618-49-3((4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate)
- 2679817-34-4((1R,5S,7r)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.3.1nonane-7-carboxylic acid)
- 1261507-45-2(Dimethyl-(2'-(trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-yl)-amine)



